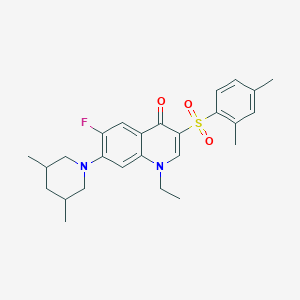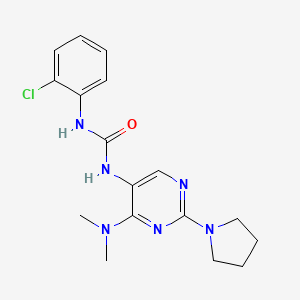
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FNA and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of FNA is not fully understood, but it is believed to work through multiple pathways. FNA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, FNA has been found to induce apoptosis in cancer cells by activating the caspase pathway. FNA has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to cause oxidative stress-induced damage.
Biochemical and Physiological Effects:
FNA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. FNA has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. Additionally, FNA has been shown to possess anti-oxidant properties, which make it useful in preventing oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNA has several advantages in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. Additionally, FNA has been extensively studied for its potential applications in various fields of science. However, there are also limitations to using FNA in lab experiments. The mechanism of action of FNA is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, FNA has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of FNA. One potential direction is to study the effects of FNA in vivo using animal models. This would provide more insight into the potential applications of FNA in cancer therapy and other fields. Additionally, further studies are needed to fully understand the mechanism of action of FNA and its effects in different experimental settings. Another potential direction is to study the potential side effects of FNA and to optimize its dosage and delivery methods for clinical use.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide, commonly known as FNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNA has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. While the mechanism of action of FNA is not fully understood, it is believed to work through multiple pathways. FNA has several advantages in lab experiments, but there are also limitations to its use. There are several future directions for the study of FNA, including further studies to fully understand its mechanism of action and potential applications in different fields.
Métodos De Síntesis
The synthesis of FNA involves the reaction of 2-furoic acid with 1-naphthalen-1-ylpropan-1-one followed by the reaction of the resulting product with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and hydroxylamine hydrochloride. The final product is obtained by reacting the intermediate compound with acryloyl chloride. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
FNA has been extensively studied for its potential applications in various fields of science. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. FNA has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, FNA has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to possess anti-oxidant properties, which make it useful in preventing oxidative stress-induced damage.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-9-3-6-15-5-1-2-8-17(15)18)12-13-21-20(23)11-10-16-7-4-14-24-16/h1-11,14,19,22H,12-13H2,(H,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWINIVPXFCCP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C=CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)/C=C/C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one](/img/structure/B2538026.png)
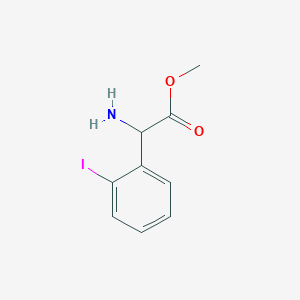
![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
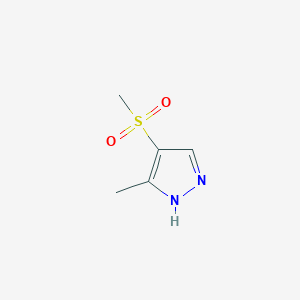
![2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2538031.png)
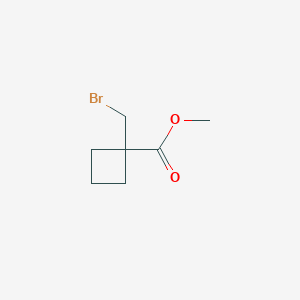
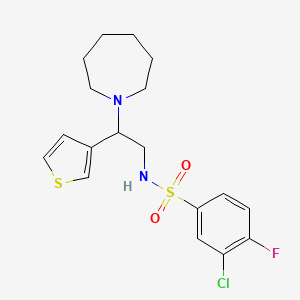
![methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)
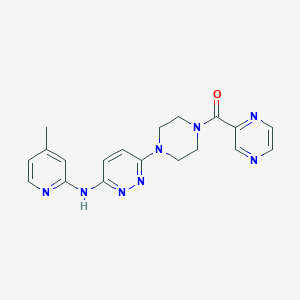
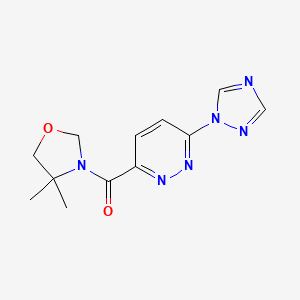

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)
